molecular formula C14H14O2 B14694449 1,1'-Biphenyl, 2,3'-dimethoxy- CAS No. 24423-09-4

1,1'-Biphenyl, 2,3'-dimethoxy-

Cat. No.: B14694449
CAS No.: 24423-09-4
M. Wt: 214.26 g/mol
InChI Key: HCQRCCSEMNVABN-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,3’-dimethoxy- is an organic compound with the molecular formula C14H14O2. It consists of two benzene rings connected by a single bond, with methoxy groups (-OCH3) attached to the 2 and 3 positions of one of the benzene rings. This compound is a derivative of biphenyl and is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Biphenyl, 2,3’-dimethoxy- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of fluoroarenes with sodium methoxide. This reaction provides good to excellent yields of the desired methoxylated products . Another method involves the Suzuki coupling of selected mono- and dimethoxy haloarenes with chlorinated phenylboronic acids .

Industrial Production Methods

Industrial production methods for 1,1’-Biphenyl, 2,3’-dimethoxy- are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 2,3’-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form biphenyl derivatives with hydroxyl groups.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as aluminum chloride (AlCl3) are used in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated biphenyl derivatives.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

1,1’-Biphenyl, 2,3’-dimethoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,3’-dimethoxy- involves its interaction with molecular targets through its methoxy groups. These groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Biphenyl, 2,3’-dimethoxy- is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and interactions with other molecules. This unique structure allows for distinct applications in organic synthesis and materials science.

Properties

CAS No.

24423-09-4

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1-methoxy-2-(3-methoxyphenyl)benzene

InChI

InChI=1S/C14H14O2/c1-15-12-7-5-6-11(10-12)13-8-3-4-9-14(13)16-2/h3-10H,1-2H3

InChI Key

HCQRCCSEMNVABN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC=C2OC

Origin of Product

United States

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